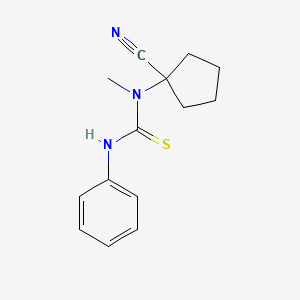

3-(1-Cyanocyclopentyl)-3-methyl-1-phenylthiourea

Description

Chemical Identity and Nomenclature

3-(1-Cyanocyclopentyl)-3-methyl-1-phenylthiourea presents a complex molecular architecture that integrates multiple functional domains within a single chemical entity. The compound is systematically identified by the Chemical Abstracts Service registry number 1000931-28-1, establishing its unique position in chemical databases worldwide. The molecular formula C₁₄H₁₇N₃S reflects the incorporation of fourteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 259.38 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(1-cyanocyclopentyl)-1-methyl-3-phenylthiourea, which more accurately reflects the substitution pattern according to systematic naming conventions. This nomenclature system emphasizes the attachment of the methyl group and the cyanocyclopentyl moiety to the same nitrogen atom of the thiourea core, while the phenyl group occupies the alternate nitrogen position. The structural complexity is further elucidated through the Standard International Chemical Identifier notation: InChI=1S/C14H17N3S/c1-17(14(11-15)9-5-6-10-14)13(18)16-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18).

The compound exists as a powder under standard conditions, indicating crystalline or semi-crystalline material properties that facilitate handling and storage at room temperature. The simplified molecular-input line-entry system representation CN(C(=S)NC1=CC=CC=C1)C2(CCCC2)C#N provides a linear notation that captures the essential connectivity pattern while maintaining computational compatibility.

Historical Context in Thiourea Chemistry

The development of thiourea chemistry traces its origins to fundamental discoveries in the nineteenth century, when thiourea itself was first synthesized in 1873 as an analogue of urea with the carbonyl oxygen replaced by sulfur. This foundational work established the conceptual framework for understanding how sulfur substitution could dramatically alter the chemical and biological properties of organic compounds. The thiourea functional group subsequently became recognized as a privileged structure in medicinal chemistry, capable of forming stable hydrogen bonds with biological recognition elements including proteins, enzymes, and receptors.

The evolution from simple thiourea to complex derivatives like this compound represents centuries of advancement in synthetic methodology and structural design principles. Early thiourea research focused primarily on agricultural applications and basic chemical transformations, but contemporary developments have expanded into sophisticated pharmaceutical intermediates and specialized research reagents. The incorporation of cycloalkyl substituents with embedded nitrile functionalities exemplifies modern synthetic strategies that seek to optimize both chemical reactivity and biological activity through precise structural modifications.

Historical precedent for phenylthiourea derivatives emerged from investigations into taste perception, where phenylthiourea itself was discovered to exhibit genetic-dependent taste responses in humans, being perceived as either intensely bitter or completely tasteless depending on individual genetic makeup. This discovery catalyzed broader interest in phenyl-substituted thioureas and their potential applications in biochemical research. The subsequent development of more complex derivatives incorporating additional functional groups reflects the maturation of synthetic organic chemistry capabilities and the increasing sophistication of structure-activity relationship studies.

The contemporary synthesis of multi-substituted thiourea derivatives like this compound builds upon established methodologies for thiourea formation while incorporating advanced techniques for introducing complex substituents. These synthetic advances have enabled the preparation of compounds with precisely defined structural features that can be systematically modified to explore structure-function relationships in biological systems.

Position within Organic Chemistry Taxonomy

Within the hierarchical classification system of organic chemistry, this compound occupies a specific taxonomic position as a member of the organosulfur compound superclass. This classification reflects the presence of the thiocarbonyl functional group (C=S) as the defining structural element that governs the compound's fundamental chemical behavior. More specifically, the compound belongs to the thiourea class, characterized by the general structural formula (R₁R₂N)(R₃R₄N)C=S, where the nitrogen atoms bear various organic substituents.

The thiourea classification encompasses compounds that exhibit trigonal planar molecular geometry at the nitrogen-carbon-sulfur core, with typical carbon-sulfur bond distances near 1.71 Ångstroms and carbon-nitrogen bond distances averaging 1.33 Ångstroms. These geometric parameters reflect the partial double-bond character arising from π-electron delocalization across the N-C-S system, which influences both chemical reactivity and biological activity patterns.

From a functional group perspective, this compound incorporates multiple distinct chemical domains that expand its taxonomic classification beyond simple thioureas. The cyanocyclopentyl moiety introduces both cycloalkyl and nitrile functionalities, while the phenyl group contributes aromatic character. This multi-functional architecture places the compound within the broader category of substituted thioureas, specifically those bearing both aliphatic cyclic and aromatic substituents.

The molecular framework classification identifies the compound as an aliphatic acyclic compound with respect to its overall connectivity pattern, despite the presence of cyclic substituents. This classification reflects the non-cyclic nature of the core thiourea unit itself, which serves as the central organizing element around which the various substituents are arranged. The combination of these structural elements creates a compound that bridges multiple categories within organic chemical taxonomy.

| Taxonomic Level | Classification | Defining Features |

|---|---|---|

| Kingdom | Organic Compounds | Carbon-based molecular structure |

| Superclass | Organosulfur Compounds | Sulfur-containing functional groups |

| Class | Thioureas | (R₁R₂N)(R₃R₄N)C=S core structure |

| Subclass | Substituted Thioureas | Multiple organic substituents |

| Molecular Framework | Aliphatic Acyclic | Non-cyclic core connectivity |

Significance in Contemporary Chemical Research

The research significance of this compound emerges from its unique structural architecture that combines multiple pharmacologically relevant functional groups within a single molecular scaffold. Contemporary investigations have demonstrated that thiourea derivatives exhibit remarkable versatility in enzyme inhibition studies, particularly targeting acetylcholinesterase and butyrylcholinesterase systems that are implicated in neurodegenerative diseases. The structural complexity of this specific derivative positions it as a valuable probe compound for exploring structure-activity relationships in these critical biological systems.

Research applications extend beyond enzyme inhibition to encompass broader pharmaceutical intermediate development, where the compound serves as a versatile building block for constructing more complex therapeutic agents. The presence of the cyanocyclopentyl group provides opportunities for further chemical modification through nitrile hydrolysis, reduction, or cycloaddition reactions, while the phenylthiourea core maintains the hydrogen bonding capabilities essential for biological recognition. This combination of reactivity and bioactivity makes the compound particularly valuable in medicinal chemistry optimization programs.

Current research trends emphasize the importance of thiourea derivatives in agrochemical development, where these compounds demonstrate efficacy as fungicides, insecticides, and plant growth regulators. The specific structural features of this compound, including its lipophilic character from the phenyl and cyclopentyl groups combined with the polar thiourea functionality, suggest potential applications in crop protection chemistry where selective biological activity is essential.

The compound's significance in contemporary research is further enhanced by its role in advancing synthetic methodology development. The successful preparation of such structurally complex thiourea derivatives demonstrates the maturation of synthetic organic chemistry techniques and provides a platform for developing new approaches to multi-functional molecule construction. These methodological advances have implications extending beyond the specific compound to influence broader synthetic strategy development in pharmaceutical and agrochemical research.

Modern analytical characterization techniques have enabled detailed investigation of the compound's molecular properties, including its conformational behavior, electronic structure, and intermolecular interaction patterns. These fundamental studies contribute to the broader understanding of thiourea chemistry and provide essential information for rational design of related compounds with optimized properties for specific applications.

Properties

IUPAC Name |

1-(1-cyanocyclopentyl)-1-methyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c1-17(14(11-15)9-5-6-10-14)13(18)16-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNOISQVGGCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)NC1=CC=CC=C1)C2(CCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Route

The preparation of 3-(1-cyanocyclopentyl)-3-methyl-1-phenylthiourea typically follows a condensation reaction between an appropriate amine derivative and an isothiocyanate or thiocyanate precursor. The key steps involve:

- Formation of the thiourea core by reaction of amines with thiocyanates or isothiocyanates.

- Incorporation of the 1-cyanocyclopentyl substituent via the corresponding amine or halide precursor.

- Methylation at the nitrogen atom to yield the N-methylated thiourea.

Specific Synthetic Procedures

Condensation of Amines with Ammonium Thiocyanate

- Procedure :

Aniline or substituted aniline derivatives are reacted with ammonium thiocyanate in acidic aqueous medium (HCl solution), heated at 60–70 °C for 1 hour, followed by slow addition of ammonium thiocyanate and reflux for 4 hours. The product precipitates upon dilution with water, filtered, and dried. - Yield : Approximately 86.3% for phenylthiourea derivatives.

- Notes : This method is adaptable for substituted thioureas, including those with cyanocyclopentyl substituents when the appropriate amine is used.

Use of Phenyl Isocyanate with Amines

- Procedure :

Phenyl isocyanate is reacted with 1-cyanocyclopentyl methylamine or similar amine derivatives in an organic solvent such as toluene under controlled temperature (typically 0–5 °C during addition, then warmed to 70–75 °C for reaction completion). The reaction proceeds via nucleophilic attack of the amine on the isocyanate to form the thiourea linkage. - Advantages : High product purity and yield (~98%) due to mild conditions and controlled addition rates.

- Considerations : Requires dry solvents and inert atmosphere to prevent side reactions.

Microwave-Assisted Synthesis

- Procedure :

Similar to the ammonium thiocyanate method but with microwave irradiation for 15 minutes to accelerate the reaction. The mixture is then cooled, diluted with water, and the product is filtered and dried. - Benefits : Reduced reaction time and comparable yields (around 86.3%).

- Applications : Suitable for rapid synthesis in laboratory settings.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aniline + NH4SCN + HCl + H2O | Heat 60–70 °C, reflux 4 h | Phenylthiourea derivative | ~86.3 | Acidic aqueous medium, precipitation |

| 2 | Phenyl isocyanate + 1-cyanocyclopentyl methylamine | Toluene, 0–5 °C addition, 70–75 °C reaction | This compound | ~98 | Controlled addition, dry conditions |

| 3 | Same as Step 1 but microwave irradiation | Microwave 15 min | Phenylthiourea derivative | ~86.3 | Accelerated reaction time |

Analytical and Purification Techniques

Purification :

Products are typically purified by recrystallization from suitable solvents or by precipitation via pH adjustment. Washing with acetone or other organic solvents removes impurities.-

- Melting point determination confirms purity.

- Infrared (IR) spectroscopy identifies characteristic thiourea functional groups (C=S stretch around 1200–1400 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and molecular structure.

- Mass spectrometry and elemental analysis further validate molecular weight and composition.

Research Findings and Observations

- The synthetic methods described yield high purity products suitable for biological evaluation.

- Substituted phenylthioureas, including those with cyanocyclopentyl groups, exhibit significant biological activities such as antimicrobial properties, which are influenced by the nature of the substituents.

- Microwave-assisted synthesis offers a green chemistry approach by reducing reaction times without compromising yields or purity.

- The isocyanate-based synthesis allows for precise control of reaction conditions, minimizing side reactions and improving reproducibility.

Summary Table of Preparation Methods

| Method | Reactants | Solvent/Medium | Temperature | Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Acidic aqueous ammonium thiocyanate | Aniline + NH4SCN + HCl + H2O | Water + HCl | 60–70 °C, reflux | 4 hours | ~86.3 | Simple, cost-effective | Longer reaction time |

| Phenyl isocyanate addition | Phenyl isocyanate + amine | Dry toluene | 0–5 °C addition, 70–75 °C reaction | 3–4 hours + heating | ~98 | High purity, controlled reaction | Requires dry conditions |

| Microwave-assisted synthesis | Same as acidic method | Water + HCl | Microwave 15 min | 15 minutes | ~86.3 | Rapid, energy-efficient | Requires microwave equipment |

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclopentyl)-N-methyl-N’-phenylthiourea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopentyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or halides can be used under appropriate conditions, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNS

- Molecular Weight : 259.38 g/mol

- IUPAC Name : 1-(1-cyanocyclopentyl)-1-methyl-3-phenylthiourea

- Appearance : Powder

The compound features a thiourea functional group, which is known for its diverse biological activities. The presence of both a cyanocyclopentyl and a phenyl group enhances its unique properties, making it a candidate for various applications.

Research indicates that thiourea derivatives, including 3-(1-cyanocyclopentyl)-3-methyl-1-phenylthiourea, exhibit significant biological activities. These include:

- Anti-cancer Properties : Studies have shown that compounds similar to this thiourea can inhibit tumor growth and modulate metabolic pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are crucial for developing therapeutic agents targeting inflammatory diseases.

- Anti-diabetic Potential : Investigations into the metabolic effects of thioureas suggest potential applications in managing diabetes.

Photoredox Catalysis

Similar cyano-capped molecules have been identified as efficient photoredox catalysts. The application of this compound in photoredox reactions can facilitate selective chemical transformations, enhancing synthetic efficiency in organic chemistry.

Solar Cells and Light-emitting Diodes (LEDs)

The compound's structural characteristics make it suitable for use in the fabrication of solar cells and LEDs. Its potential application in these technologies could lead to the development of more efficient energy conversion systems.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of Thiourea : Reacting appropriate isothiocyanates with amines.

- Cyanation : Introducing the cyanocyclopentyl group through nucleophilic substitution.

- Purification : Employing crystallization or chromatography techniques to obtain pure compounds.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-N-methyl-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Structural and Electronic Effects

- Steric and Conformational Differences: The 1-cyanocyclopentyl group in the target compound introduces significant steric bulk compared to simpler analogs like 1-methyl-3-phenylthiourea . This may hinder rotational freedom and influence crystal packing. In contrast, the hydroxypropyl substituent in the derivative from facilitates intermolecular hydrogen bonding, forming dimeric structures via N–H⋯O and –OH⋯S interactions .

- This contrasts with acetyl-substituted derivatives (e.g., 3-acetyl-1-(3-chlorophenyl)thiourea), where the acetyl group (–COCH₃) similarly withdraws electrons but may also participate in resonance stabilization .

Aryl Group Variations :

Substitution at the N1 phenyl ring (e.g., chloro or methyl groups in and ) alters solubility and electronic density. The 3-methylphenyl group enhances lipophilicity, while the 3-chlorophenyl group increases polarity .

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing: The hydroxypropyl-substituted thiourea in crystallizes in the monoclinic space group P2₁/c, with hydrogen-bonded dimers stabilizing the lattice . In contrast, acetylated derivatives (–9) exhibit planar thiourea cores but lack extensive hydrogen-bonding networks, relying instead on van der Waals interactions . The target compound’s cyanocyclopentyl group may promote unique packing motifs due to its rigid, non-planar structure.

- Hydrogen-Bonding Capacity: The thiourea –NH group typically acts as a hydrogen-bond donor. In the hydroxypropyl analog, additional hydrogen bonds from the –OH group further stabilize the crystal lattice .

Biological Activity

3-(1-Cyanocyclopentyl)-3-methyl-1-phenylthiourea is a thiourea derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C12H14N2S, is characterized by a cyanocyclopentyl group and a phenyl moiety, which contribute to its unique biological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H14N2S

- Molecular Weight : 226.32 g/mol

- CAS Number : 1000931-28-1

The biological activity of thiourea derivatives, including this compound, often involves their interaction with various biological targets such as enzymes and receptors. The mechanism by which this compound exerts its effects may include:

- Enzyme Inhibition : Thioureas can inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation or microbial growth.

- Metal Complexation : The ability to form complexes with metal ions (e.g., copper) enhances the biological efficacy of thioureas, leading to increased antimicrobial and anticancer activities .

Biological Activity Evaluation

Research has demonstrated that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Studies have shown that thiourea derivatives possess notable antimicrobial properties. For instance, copper complexes formed with thioureas have been reported to exhibit strong inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these complexes can be as low as 2 µg/mL .

Anticancer Potential

In vitro studies indicate that compounds like this compound may also demonstrate anticancer activity. Research involving structural analogs has revealed moderate cytotoxic effects against cancer cell lines such as SW480 (colorectal cancer) and PC3 (prostate cancer), while showing low toxicity towards normal cells .

Case Studies

Several studies have investigated the biological properties of thiourea derivatives:

- Study on Copper Complexes :

- Antifungal Activity Assessment :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-Cyanocyclopentyl)-3-methyl-1-phenylthiourea, and how can purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic substitution reactions between 1-cyanocyclopentylamine and phenyl isothiocyanate under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane. Monitor reaction progress via TLC.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Cross-validate using -NMR (DMSO-d₆, 400 MHz) to detect characteristic thiourea NH peaks (~10-12 ppm) and absence of unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR) characterize the molecular structure of this thiourea derivative?

- NMR Analysis :

- -NMR: Identify the methyl group (δ ~1.5 ppm, singlet) and cyclopentyl protons (δ ~1.8-2.2 ppm, multiplet). NH protons (thiourea) appear as broad singlets due to hydrogen bonding .

- -NMR: Confirm the cyanide group (δ ~115-120 ppm) and thiourea carbonyl (C=S, δ ~180 ppm) .

- IR Spectroscopy : Detect C≡N stretching (~2240 cm⁻¹) and thiourea C=S (~1250 cm⁻¹). NH stretches (~3300 cm⁻¹) indicate hydrogen bonding .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated ethanol solution. Use a Bruker SMART APEX diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K. Refine structures with SHELXL (space group determination, thermal displacement parameters) .

- ORTEP Visualization : Generate thermal ellipsoid plots using ORTEP-3 to analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds) .

Advanced Research Questions

Q. How does the substitution pattern (cyanocyclopentyl vs. phenyl groups) influence molecular conformation and intermolecular interactions?

- Conformational Analysis :

- SCXRD reveals that the thiourea core (N–C(=S)–N) is nearly planar (RMSD ~0.005 Å). The cyanocyclopentyl group induces steric hindrance, twisting the phenyl ring by ~28–60° relative to the thiourea plane .

- Hydrogen bonding (N–H⋯S or N–H⋯O) stabilizes crystal packing. For example, NH groups form dimers with inversion-related molecules, as observed in related thiourea derivatives .

Q. What computational approaches model the electronic structure and reactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study aggregation behavior and solubility .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Case Example : If -NMR suggests free NH groups but SCXRD shows hydrogen-bonded NH, consider dynamic effects in solution (e.g., rapid proton exchange broadening NMR signals). Validate via variable-temperature NMR .

- Synchrotron Studies : High-resolution SCXRD (e.g., at 20 K) can detect weak interactions (e.g., C–H⋯π) missed at higher temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.